molecular formula C22H21BN2O4 B13687553 5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile

5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile

Cat. No.: B13687553
M. Wt: 388.2 g/mol
InChI Key: ZXCIOUAMVFDYQS-UHFFFAOYSA-N
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Description

5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile is a complex organic compound that features a benzoxazole core, a formyl group, a carbonitrile group, and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Boronic Ester Group: This step involves the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron.

    Formylation and Cyanation: The formyl group can be introduced via a Vilsmeier-Haack reaction, and the cyanation can be achieved using a Sandmeyer reaction or similar methods.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic ester group can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium catalysts, bis(pinacolato)diboron, and various aryl or vinyl halides.

Major Products

    Oxidation: 5-Carboxy-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile.

    Reduction: 5-Hydroxymethyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile.

    Substitution: Various aryl or vinyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Biology and Medicine

The compound’s structural features suggest potential applications in medicinal chemistry. The benzoxazole core is a common motif in many bioactive molecules, and the boronic ester group can be used to create enzyme inhibitors, particularly protease inhibitors.

Industry

In materials science, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of enzyme inhibition, the boronic ester group can form reversible covalent bonds with the active site of enzymes, particularly serine proteases, thereby inhibiting their activity. The benzoxazole core can interact with various biological targets through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile apart is its combination of functional groups, which provides a unique set of chemical reactivity and potential applications. The presence of both a boronic ester and a benzoxazole core in the same molecule is relatively rare and offers opportunities for multifunctional applications in various fields.

Properties

Molecular Formula

C22H21BN2O4

Molecular Weight

388.2 g/mol

IUPAC Name

5-formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C22H21BN2O4/c1-13-16(7-6-8-17(13)23-28-21(2,3)22(4,5)29-23)20-25-18-10-14(12-26)9-15(11-24)19(18)27-20/h6-10,12H,1-5H3

InChI Key

ZXCIOUAMVFDYQS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=NC4=CC(=CC(=C4O3)C#N)C=O)C

Origin of Product

United States

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